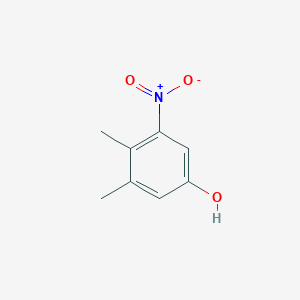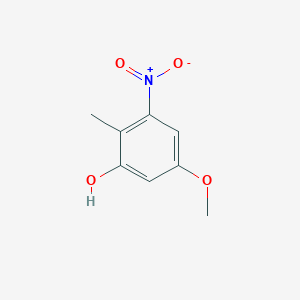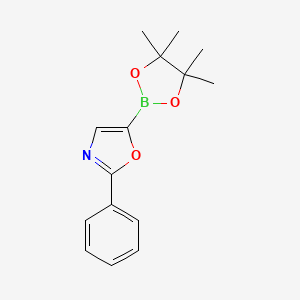
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole
Overview
Description
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an oxazole ring substituted with a phenyl group. It is commonly used in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity.
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that similar compounds can participate in borylation reactions . In these reactions, the compound can interact with its targets (usually organic molecules) and facilitate the introduction of a boron group into the target molecule .
Biochemical Pathways
The introduction of a boron group into a target molecule can significantly alter the molecule’s properties and behavior, potentially affecting various biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and is soluble in organic solvents . These properties could influence its bioavailability.
Result of Action
The compound’s ability to introduce a boron group into a target molecule can significantly alter the target molecule’s properties and behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound is stable under normal conditions but may hydrolyze in a humid environment . Therefore, the compound should be stored in a dry, cool place .
Biochemical Analysis
Biochemical Properties
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole plays a significant role in biochemical reactions, primarily due to its ability to act as a boron source in various catalytic processes. This compound interacts with enzymes such as palladium catalysts, which facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The interaction between this compound and palladium catalysts is crucial for the borylation of organic substrates, leading to the synthesis of complex organic molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell function by modulating cell signaling pathways and gene expression. For instance, it has been observed that this compound can affect the expression of genes involved in cellular metabolism, potentially altering metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic ester group in this compound can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in catalytic processes. Additionally, this compound can inhibit or activate enzymes by interacting with their active sites, leading to changes in enzyme activity and subsequent alterations in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as a reagent in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively participate in biochemical reactions without causing significant adverse effects. At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy in catalysis or biochemical modulation is optimal within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to boron metabolism. This compound interacts with enzymes and cofactors that facilitate its incorporation into organic molecules. The metabolic flux of this compound can influence the levels of various metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is crucial for its function in biochemical reactions, as it needs to be present in the right cellular context to interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity, as it ensures that the compound is in proximity to its target enzymes and biomolecules. Studies have shown that this compound can localize to the cytoplasm and nucleus, where it participates in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole typically involves the reaction of 2-phenyl-5-bromooxazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures (around 80-100°C). The general reaction scheme is as follows:
2-Phenyl-5-bromooxazole+Bis(pinacolato)diboronPd catalystthis compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; low temperatures.
Substitution: Palladium catalysts, bases like potassium carbonate; inert atmosphere, elevated temperatures.
Major Products:
Oxidation: Formation of phenyl oxazole derivatives.
Reduction: Formation of reduced boronic ester derivatives.
Substitution: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is widely used in various fields of scientific research:
Chemistry: Utilized in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Phenylboronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Comparison: 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is unique due to the presence of both an oxazole ring and a boronic ester group. This combination enhances its reactivity and stability in cross-coupling reactions compared to other boronic esters. The oxazole ring also provides additional sites for functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-10-17-13(18-12)11-8-6-5-7-9-11/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXGGBPVNCGMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647869 | |
| Record name | 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-80-6 | |
| Record name | 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


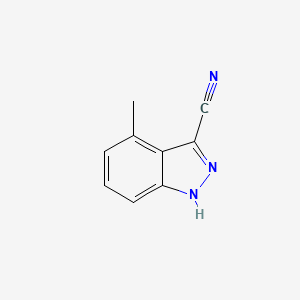
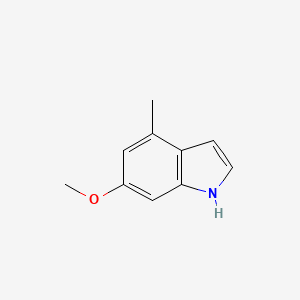
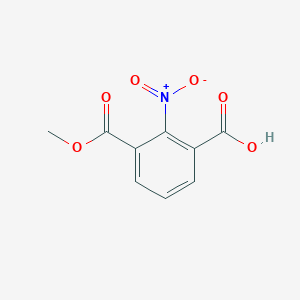

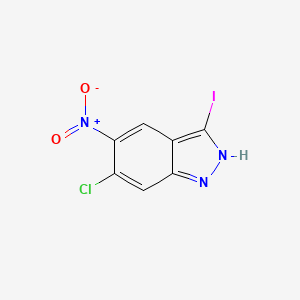

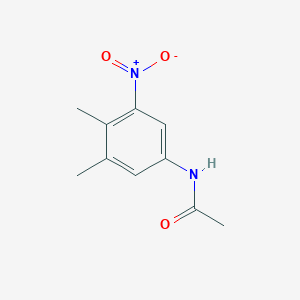
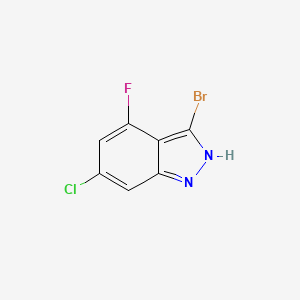
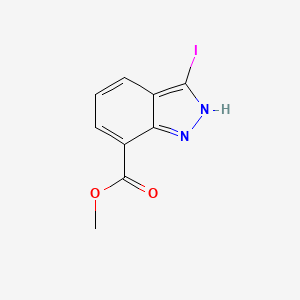
![1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B1360856.png)
![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1360859.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)
